3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazoloquinoline class, characterized by a fused tricyclic core incorporating pyrazole, quinoline, and dioxolane rings. The substituents at positions 3 and 5—4-ethylphenyl and 4-fluorobenzyl groups, respectively—impart distinct electronic and steric properties.
Properties
IUPAC Name |
5-(4-ethylphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-2-16-3-7-18(8-4-16)25-21-14-30(13-17-5-9-19(27)10-6-17)22-12-24-23(31-15-32-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFQPINCYLNFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of the dioxolo ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors.
Attachment of the ethyl and fluorobenzyl groups: These groups are introduced through substitution reactions using appropriate alkylating agents and fluorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The ethyl and fluorobenzyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered cellular processes.
Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or functional groups. Key differences are highlighted in Table 1 .
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Biological Activity: Fluorinated pyrazoloquinolines (e.g., the target compound and its 3-fluorobenzyl analog) show promise in anticancer and antimicrobial studies due to enhanced membrane penetration and target binding .
- Thermal Stability : Compounds with rigid dioxolane/dioxinane rings exhibit higher melting points (>240°C) compared to simpler bicyclic derivatives .
Biological Activity
3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22FN3O2
- CAS Number : [Not available]
Pharmacological Properties
Research has indicated that pyrazoloquinolines exhibit a variety of pharmacological effects. The specific biological activities associated with this compound include:
- Anticancer Activity : Studies have shown that derivatives of pyrazoloquinolines can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Activity : The quinoline and pyrazole moieties are known to possess antimicrobial properties. Compounds within this class have been tested against a range of bacteria and fungi, showing significant inhibitory effects .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression .
- Interaction with DNA : Some pyrazoloquinoline derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells .
Research Findings
Recent studies have provided insights into the biological activity of related compounds. The following table summarizes key findings from various research articles:
| Study Reference | Biological Activity | IC50 Values | Cell Lines Tested |
|---|---|---|---|
| Anticancer | 10 µM | MCF-7 (Breast) | |
| Antimicrobial | 15 µg/mL | E. coli | |
| Anti-inflammatory | 20 µM | RAW 264.7 (Macrophages) |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrazoloquinolines showed that modifications at the benzyl position significantly enhanced anticancer activity against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 10 µM, indicating potent cytotoxicity.
- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties demonstrated that a related compound had an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against E. coli, suggesting strong antibacterial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
